Chlordiazepoxide hydrochloride

概要

説明

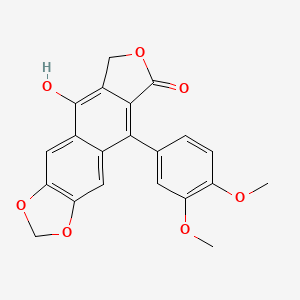

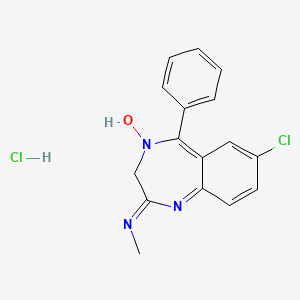

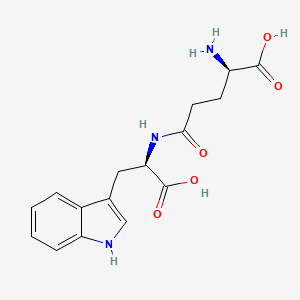

クロルジアゼポキシド塩酸塩: は、ベンゾジアゼピン誘導体であり、抗不安作用、鎮静作用、催眠作用で知られています。 最初のベンゾジアゼピン合成薬であり、不安障害、アルコール離脱症状、手術前不安の治療に広く用いられてきました .

作用機序

クロルジアゼポキシド塩酸塩は、GABA-A受容体複合体のベンゾジアゼピン受容体に結合することで作用を発揮します。これにより、GABAの抑制効果が強化され、塩化物イオンの流入、過分極、ニューロン膜の安定化につながります。 主な分子標的は、中枢神経系のGABA-A受容体です .

生化学分析

Biochemical Properties

Chlordiazepoxide hydrochloride interacts with GABA (A) receptor complexes in the central nervous system, including the limbic system and reticular formation . This interaction enhances the binding of the inhibitory neurotransmitter GABA to the GABA (A) receptor .

Cellular Effects

This compound influences cell function by enhancing GABA-mediated chloride influx through GABA receptor channels, causing membrane hyperpolarization . This results in neuro-inhibitory effects, leading to the observed sedative, hypnotic, anxiolytic, and muscle relaxant properties .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to stereospecific benzodiazepine (BZD) binding sites on GABA (A) receptor complexes . This binding increases the affinity of GABA for its receptor, enhancing its inhibitory effects .

Temporal Effects in Laboratory Settings

The elimination half-life of this compound following single doses in healthy individuals generally ranges from 5 to 30 hours . The drug is metabolized into a succession of pharmacologically active products: desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam .

Dosage Effects in Animal Models

In animal models, this compound has shown to increase locomotor activity at doses of 3.0 and 7.5 mg/kg . The distance travelled by the animals in the closed arms was increased by 1.0 mg/kg this compound, a dose that had no measurable effects on the indices of anxiety .

Metabolic Pathways

This compound is metabolized in the liver into a series of active metabolites, including desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam . These metabolites are then excreted in the urine .

Transport and Distribution

This compound is rapidly and completely absorbed following oral administration . Intramuscular injection results in slow and erratic absorption .

Subcellular Localization

This compound acts on benzodiazepine allosteric sites that are part of the GABA A receptor/ion-channel complex . These sites are located on the cell membrane, and the binding of this compound to these sites enhances the inhibitory effects of GABA .

準備方法

合成経路と反応条件: クロルジアゼポキシド塩酸塩は通常、2-アミノ-5-クロロベンゾフェノンから合成されます。このプロセスにはいくつかのステップが含まれます。

2-アミノ-5-クロロベンゾフェノンオキシムの形成: これは、2-アミノ-5-クロロベンゾフェノンとヒドロキシルアミン塩酸塩をエタノール中で反応させることで達成されます。

クロロアセチルクロリドとの反応: このステップにより、2-クロロアセチルアミノ-5-クロロベンゾフェノンオキシムが生成されます。

環化: この化合物は環化して、2-クロロメチル-4-フェニル-6-クロロ-キナゾリン-3-オキシドを形成します。

モノメチルアミンとの反応: この最終ステップにより、クロルジアゼポキシドが生成されます.

工業生産方法: クロルジアゼポキシド塩酸塩の工業生産には、微小分子直鎖脂肪族ケトンと塩化水素アセトン溶液が使用されます。 このプロセスは、穏やかでシンプルで費用対効果が高いように設計されているため、大規模生産に適しています .

化学反応解析

反応の種類: クロルジアゼポキシド塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は酸化して、そのN-オキシド誘導体を形成することができます。

還元: 還元反応により、元のベンゾジアゼピン構造に戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: N-オキシド誘導体を生成します。

還元: 元のベンゾジアゼピンを生成します。

化学反応の分析

Types of Reactions: Chlordiazepoxide Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form its N-oxide derivative.

Reduction: Reduction reactions can convert it back to its parent benzodiazepine structure.

Substitution: Halogen substitution reactions can occur at the chlorine atom

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Halogenating agents such as chlorine gas or bromine are employed

Major Products:

Oxidation: Produces N-oxide derivatives.

Reduction: Yields the parent benzodiazepine.

Substitution: Forms halogen-substituted benzodiazepines

科学的研究の応用

クロルジアゼポキシド塩酸塩は、科学研究において幅広い用途があります。

化学: 新しいベンゾジアゼピンの開発における基準化合物として使用されます。

生物学: 神経伝達物質系や受容体結合への影響について研究されています。

医学: 不安、アルコール離脱、手術前不安における治療効果について広く研究されています。

産業: 医薬品製品の製剤に使用されます

類似化合物との比較

類似化合物:

ジアゼパム: 抗不安作用と鎮静作用が似ている別のベンゾジアゼピンです。

ロラゼパム: 強力な抗不安作用で知られています。

クロナゼパム: 主に抗てんかん作用で使用されます

独自性: クロルジアゼポキシド塩酸塩は、長い半減期と活性代謝物の存在により、長時間の治療効果に貢献する点でユニークです。 最初のベンゾジアゼピン合成薬であり、抗不安薬の開発における重要なマイルストーンとなりました .

特性

IUPAC Name |

7-chloro-4-hydroxy-N-methyl-5-phenyl-3H-1,4-benzodiazepin-2-imine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O.ClH/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15;/h2-9,21H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNVHVUEIITLRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O.ClH, C16H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58-25-3 | |

| Record name | Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or off-white powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 66 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

438-41-5 | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlordiazepoxide hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000438415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Librium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlordiazepoxide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFM6K1XWDK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

414 to 424 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | CHLORDIAZEPOXIDE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does chlordiazepoxide hydrochloride exert its anxiolytic effects?

A1: this compound binds to the benzodiazepine site on the gamma-aminobutyric acid (GABA) receptor-chloride ionophore complex in the central nervous system (CNS). [] This binding enhances the inhibitory effects of GABA, leading to increased chloride ion influx, membrane hyperpolarization, and reduced neuronal excitability. []

Q2: Does alcohol consumption affect this compound levels in the body?

A2: Yes, alcohol can significantly increase serum chlordiazepoxide levels. One study found significantly higher levels at 120 and 150 minutes after alcohol ingestion compared to placebo. [] This interaction might occur at the receptor level. []

Q3: What is the chemical structure of this compound?

A3: this compound is a benzodiazepine derivative. Its chemical name is 7-chloro-2-methylamino-5-phenyl-3H-1, 4-benzodiazepine 4-oxide hydrochloride. [, ]

Q4: How does the vehicle affect the hemolytic activity of this compound?

A4: Studies have shown that certain intravenous solutions used as vehicles can influence the hemolytic activity of this compound. [] For instance, dextrose solutions in saline or water, lactated Ringer's, and invert sugar in water were found to reduce drug-induced hemolysis compared to normal saline. []

Q5: How is this compound absorbed and metabolized?

A5: this compound is well-absorbed after oral administration. It undergoes extensive metabolism in the liver, primarily via hepatic microsomal enzymes, to produce pharmacologically active metabolites, including desmethylchlordiazepoxide. [, ]

Q6: How is this compound eliminated from the body?

A7: Chlordiazepoxide and its metabolites are primarily excreted in the urine, with a small portion eliminated in the feces. [] The apparent elimination half-life of chlordiazepoxide is approximately 8 hours. []

Q7: Can this compound be removed by hemodialysis?

A8: Yes, there is evidence suggesting that hemodialysis can effectively remove chlordiazepoxide from the body, potentially aiding in the treatment of overdoses. [] One case report described a patient who improved, and whose plasma chlordiazepoxide levels decreased, following hemodialysis after ingesting multiple drugs including chlordiazepoxide. []

Q8: Can this compound be used to treat infantile spasms?

A10: While ACTH is considered the most effective treatment for infantile spasms, some studies suggest that chlordiazepoxide analogs, like Ro 5-3059 (LA-1), may also be effective in managing this condition, particularly in children with hypsarrhythmia. []

Q9: What are some of the reported toxic reactions to this compound?

A11: While generally well-tolerated, this compound can cause adverse reactions, particularly at higher doses. [] Some reported toxic reactions include symptoms resembling alcohol intoxication, ataxia, and drowsiness. [, ]

Q10: Does intramuscular injection of this compound cause muscle damage?

A12: Research suggests that intramuscular injection of this compound can lead to elevated serum creatine phosphokinase (CPK) levels, indicating potential muscle damage. [] This effect might be attributed to the acidity and high osmolarity of the solvent used for the injectable formulation. []

Q11: Does this compound interact with other drugs?

A13: Yes, this compound can interact with other drugs, particularly those that depress the central nervous system, such as alcohol and barbiturates. [, ] The interaction with ethanol can be more than additive and may lead to enhanced behavioral effects and altered drug metabolism. []

Q12: Have "green" analytical methods been developed for this compound analysis?

A15: Yes, researchers have developed environmentally friendly HPLC methods for analyzing this compound in pharmaceutical formulations. [] These methods utilize green mobile phases, minimizing the use and production of harmful chemicals and reducing waste. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitro-7-oxidothieno[2,3-b]pyridin-7-ium](/img/structure/B3395836.png)

![4-chloro-7-oxidothieno[2,3-b]pyridin-7-ium](/img/structure/B3395841.png)

![Hexanoic acid, 2-ethyl-, 2-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-3-hydroxyphenoxy]ethyl ester](/img/structure/B3395867.png)